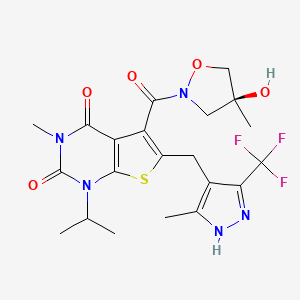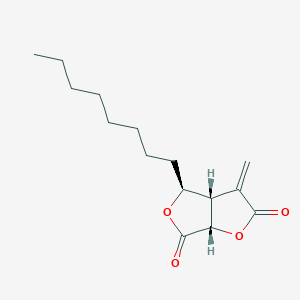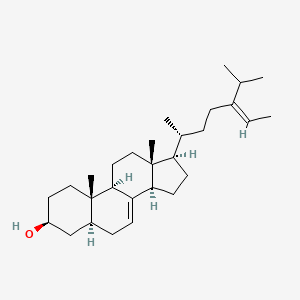
AZD3965
Vue d'ensemble
Description
AZD3965 est un inhibiteur sélectif et biodisponible par voie orale du transporteur 1 de monocarboxylate (MCT1). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. En inhibant MCT1, this compound perturbe le transport du lactate, qui est crucial pour les processus métaboliques des cellules tumorales .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying MCT1 inhibition and its effects on cellular metabolism.
Biology: Used in research to understand the role of lactate transport in cellular processes and tumor biology.
Medicine: Investigated as a potential therapeutic agent for treating cancers that rely heavily on glycolysis and lactate transport. .
Mécanisme D'action
AZD3965 exerce ses effets en inhibant le transporteur 1 de monocarboxylate (MCT1), une protéine responsable du transport du lactate à travers les membranes cellulaires. En bloquant MCT1, this compound perturbe la navette du lactate, conduisant à une accumulation de lactate dans les cellules tumorales. Cette accumulation interfère avec les processus métaboliques des cellules, conduisant finalement à une réduction de la prolifération cellulaire et à une augmentation de la mort cellulaire. L’inhibition de MCT1 affecte également le microenvironnement tumoral, le rendant moins propice à la croissance et à la survie tumorale .
Analyse Biochimique
Biochemical Properties
AZD3965 functions primarily by inhibiting MCT1, a transporter responsible for the efflux of lactate from cells. This inhibition leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and inhibit cell growth. This compound also exhibits activity against MCT2 but shows selectivity over MCT3 and MCT4 . The compound interacts with various enzymes and proteins involved in glycolysis, including hexokinase and pyruvate kinase, leading to an accumulation of glycolytic intermediates .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting MCT1, this compound increases intracellular lactate levels, which can lead to cytostatic and cytotoxic effects on tumor cells . This compound has been shown to inhibit the growth of a range of cell lines, particularly hematological cells . Additionally, this compound influences mitochondrial metabolism by enhancing oxidative pyruvate dehydrogenase and anaplerotic pyruvate carboxylase fluxes . These changes in cellular metabolism can lead to reduced cell viability, proliferation, and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MCT1 and inhibiting its function. This inhibition prevents the efflux of lactate from cells, leading to an accumulation of intracellular lactate . The increased lactate levels can inhibit glycolysis through feedback mechanisms, resulting in the accumulation of glycolytic intermediates . Additionally, this compound has been shown to increase the levels of TCA cycle-related metabolites and enhance mitochondrial metabolism . These molecular changes can disrupt cellular homeostasis and inhibit tumor cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Time- and concentration-dependent effects of this compound on intracellular and extracellular lactate levels have been observed, with lactate accumulation occurring within 24 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of tumor growth and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models, this compound treatment resulted in dose-dependent inhibition of tumor growth and increased intra-tumor lactate concentrations . High doses of this compound have been associated with adverse effects, including reduced blood leukocyte count and increased lung metastasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycolysis and lactate metabolism. By inhibiting MCT1, this compound disrupts lactate transport and leads to the accumulation of glycolytic intermediates . This inhibition can activate glycolytic metabolism, increasing the levels of glucose 6-phosphate and fructose 6-phosphate, as well as the activity of enzymes such as hexokinase and pyruvate kinase . These metabolic changes can have significant effects on cellular energy production and homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a large volume of distribution and rapid oral absorption, with high oral bioavailability . Prominent reentry peaks observed after both oral and IV administration suggest potential enterohepatic circulation of this compound or a potential glucuronide conjugate . These pharmacokinetic properties influence the compound’s distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, MCT1, which is located on the plasma membrane. By inhibiting MCT1, this compound affects the transport of lactate across the plasma membrane, leading to intracellular lactate accumulation . This localization is crucial for the compound’s activity and its ability to disrupt cellular metabolism.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d’AZD3965 implique plusieurs étapes, notamment la formation d’intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont propriétaires et ne sont pas divulgués publiquement en détail. L’approche générale implique des techniques de synthèse organique couramment utilisées en chimie pharmaceutique .
Méthodes de production industrielle
La production industrielle d’this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus inclurait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires applicables aux composés pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
AZD3965 subit principalement des réactions métaboliques dans l’organisme. Ces réactions comprennent :
Oxydation : L’oxydation enzymatique du composé peut conduire à la formation de divers métabolites.
Réduction : Des réactions de réduction peuvent également se produire, bien qu’elles soient moins fréquentes.
Substitution : Le composé peut subir des réactions de substitution, en particulier en présence d’enzymes spécifiques.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans les réactions impliquant this compound comprennent des oxydants, des réducteurs et des enzymes spécifiques qui facilitent ces réactions. Les conditions de ces réactions sont généralement physiologiques, se produisant dans l’organisme à la température corporelle normale et au pH .
Principaux produits formés
Les principaux produits formés à partir des réactions d’this compound sont ses métabolites. Ces métabolites sont généralement moins actifs que le composé parent mais peuvent néanmoins contribuer à ses effets pharmacologiques globaux .
Applications de la recherche scientifique
Chimie : En tant que composé modèle pour étudier l’inhibition de MCT1 et ses effets sur le métabolisme cellulaire.
Biologie : Utilisé dans la recherche pour comprendre le rôle du transport du lactate dans les processus cellulaires et la biologie tumorale.
Médecine : Enquête en tant qu’agent thérapeutique potentiel pour le traitement des cancers qui dépendent fortement de la glycolyse et du transport du lactate. .
Comparaison Avec Des Composés Similaires
Composés similaires
A-cyano-4-hydroxycinnamate (CHC) : Un autre composé qui inhibe le transport du lactate mais qui n’est pas aussi sélectif pour MCT1 qu’AZD3965.
Unicité d’this compound
This compound est unique par sa forte sélectivité pour MCT1 par rapport aux autres transporteurs de monocarboxylate, tels que MCT2 et MCT4. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de MCT1 dans le métabolisme du cancer et pour développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNXOFBDXNTIFG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448671-31-5 | |
| Record name | AZD-3965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448671315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39OM5Y4K2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AZD3965 and how does it interact with it?
A1: this compound selectively targets MCT1 [, , ]. It binds to MCT1 and blocks the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane [, , , ].
Q2: What are the downstream consequences of MCT1 inhibition by this compound?
A2: Blocking MCT1 with this compound disrupts lactate transport, leading to intracellular lactate accumulation and a shift in cellular metabolism. This metabolic shift can:
- Inhibit glycolysis: Lactate accumulation can cause feedback inhibition of glycolysis [, , , ].
- Enhance oxidative metabolism: To compensate for reduced glycolysis, cells may increase their reliance on oxidative phosphorylation [, ].
- Induce metabolic stress: This can lead to energy depletion, reactive oxygen species (ROS) accumulation, and ultimately, cell death [, , ].
Q3: How does MCT4 expression influence the efficacy of this compound?
A3: MCT4 is another lactate transporter. Cells with high MCT4 expression can circumvent MCT1 inhibition by exporting lactate via MCT4, leading to resistance to this compound [, , , ].
Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:
- Diffuse large B-cell lymphoma (DLBCL) [, , ]
- Burkitt lymphoma [, , , ]
- Small cell lung cancer (SCLC) [, , ]
- Triple-negative breast cancer (TNBC) []
- Renal cell carcinoma (RCC) []
- Neuroblastoma []
Q5: Has this compound shown efficacy in combination with other therapies?
A5: Yes, preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with:
- Chemotherapy: Doxorubicin and bendamustine in lymphoma models []
- Immunotherapy: Anti-PD-1 therapy in solid tumor models []
- Other metabolic inhibitors: Metformin and UK5099 in lymphoma and colon carcinoma cells []
- Radiotherapy: In small cell lung cancer xenografts []
Q6: What are potential biomarkers for predicting response to this compound?
A6: Research suggests several potential biomarkers for predicting response to this compound, including:
- MCT1 expression: Tumors with high MCT1 expression may be more sensitive [, ].
- MCT4 expression: High MCT4 expression is associated with resistance [, , , ].
- Tumor hypoxia: this compound may be more effective in hypoxic tumors [, ].
- Metabolic imaging: Techniques like [18F]FDG-PET/CT and hyperpolarized 13C-magnetic resonance spectroscopy (MRS) can monitor metabolic changes and potentially predict response [, , ].
Q7: What is the current clinical trial status of this compound?
A7: this compound has been evaluated in Phase I/II clinical trials for patients with various advanced cancers, including DLBCL and Burkitt lymphoma [, ].
Q8: What are the known side effects of this compound?
A8: The most common side effects observed in clinical trials were generally mild and included fatigue, gastrointestinal disturbances, and reversible ocular changes detected by electroretinogram [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)










